![molecular formula C14H17NO2S B12615534 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 880259-49-4](/img/structure/B12615534.png)
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a complex organic compound that falls under the category of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of the sulfonyl group and the azabicyclo structure makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the successful formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide.
Ring-Opening Reactions: The release of cyclopropyl ring strain can drive ring-opening reactions, often catalyzed by rhodium or other transition metals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism by which 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene include other bicyclo[4.1.0]heptenes and their derivatives. These compounds share the bicyclic structure but may differ in their substituents, leading to variations in their chemical and physical properties. For example:
Bicyclo[4.1.0]hept-3-ene: Lacks the sulfonyl and azabicyclo groups, making it less reactive in certain chemical reactions.
7-Oxabicyclo[4.1.0]hept-3-ene: Contains an oxygen atom in the ring, which can alter its reactivity and interaction with other molecules.
The uniqueness of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[41
Properties
CAS No. |
880259-49-4 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-methyl-7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14(13,15)2/h3-4,6-9,13H,5,10H2,1-2H3 |
InChI Key |
KFAIVAQBZMQMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2(CC=CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
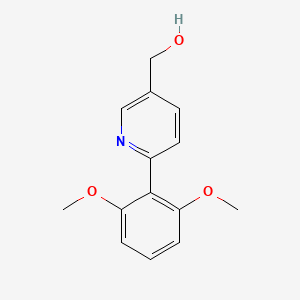
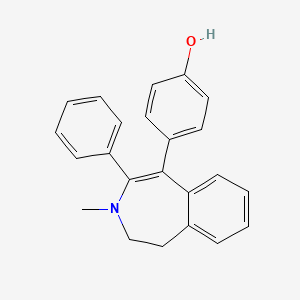
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)
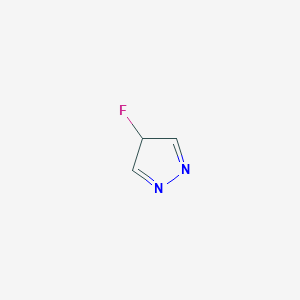
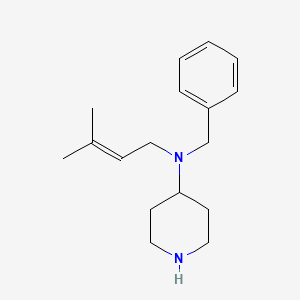
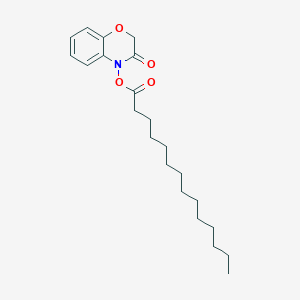

![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
